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molecular formula C9H8ClN3O B1370451 N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine CAS No. 629658-05-5

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine

Cat. No. B1370451
M. Wt: 209.63 g/mol
InChI Key: PEEZSSNXCUTRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122550B2

Procedure details

In a procedure analogous to Example 21, reaction of furfurylamine and 2,6-dichloropyrazine furnished the product (98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11](Cl)[N:10]=1>>[Cl:8][C:9]1[N:10]=[C:11]([NH:7][CH2:1][C:2]2[O:6][CH:5]=[CH:4][CH:3]=2)[CH:12]=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NCC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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